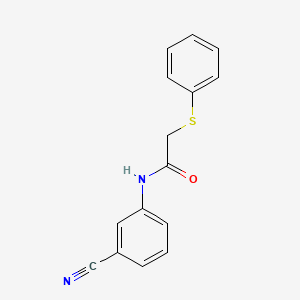
N-(3-cyanophenyl)-2-(phenylthio)acetamide
描述
N-(3-cyanophenyl)-2-(phenylthio)acetamide, commonly known as CPAA, is a chemical compound that belongs to the class of thioamides. CPAA has been studied for its potential pharmacological properties, especially its ability to inhibit the growth of cancer cells.
作用机制
The mechanism of action of CPAA is not fully understood. However, it is believed that CPAA exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, CPAA can alter the expression of genes involved in cancer cell growth and survival. CPAA may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CPAA has been shown to have several biochemical and physiological effects. In vitro studies have shown that CPAA can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPAA has also been shown to reduce the expression of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. In addition, CPAA has been shown to have antioxidant properties.
实验室实验的优点和局限性
One advantage of using CPAA in lab experiments is its relatively simple synthesis method. CPAA can be synthesized using commercially available starting materials and does not require complex purification procedures. Another advantage is its potential as an anticancer agent, which makes it a promising compound for cancer research.
One limitation of using CPAA in lab experiments is its limited solubility in water. This can make it difficult to administer CPAA to cells in vitro or to animals in vivo. Another limitation is the lack of information on its toxicity and pharmacokinetics.
未来方向
Several directions for future research on CPAA can be identified. One direction is the optimization of the synthesis method to improve the yield and purity of CPAA. Another direction is the investigation of the pharmacokinetics and toxicity of CPAA in animals. Further studies are also needed to elucidate the mechanism of action of CPAA and its potential as an anti-inflammatory agent. Finally, the anticancer activity of CPAA should be further evaluated in preclinical and clinical studies.
合成方法
CPAA can be synthesized through a simple two-step process. The first step involves the reaction of 3-bromoaniline with potassium thiocyanate to form 3-cyanophenylthiourea. The second step involves the reaction of 3-cyanophenylthiourea with ethyl chloroacetate to form CPAA. The yield of CPAA can be improved by using a solvent mixture of ethanol and water.
科学研究应用
CPAA has been studied for its potential as an anticancer agent. Several studies have shown that CPAA can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. CPAA has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, CPAA has been studied for its potential as an anti-inflammatory agent.
属性
IUPAC Name |
N-(3-cyanophenyl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c16-10-12-5-4-6-13(9-12)17-15(18)11-19-14-7-2-1-3-8-14/h1-9H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXPXEVXEVNKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270764 | |
| Record name | N-(3-Cyanophenyl)-2-(phenylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
694446-36-1 | |
| Record name | N-(3-Cyanophenyl)-2-(phenylthio)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694446-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Cyanophenyl)-2-(phenylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



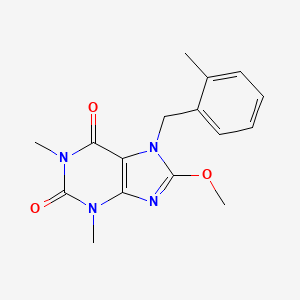
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)
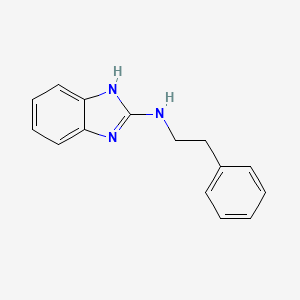
![4-ethoxy-2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5816394.png)
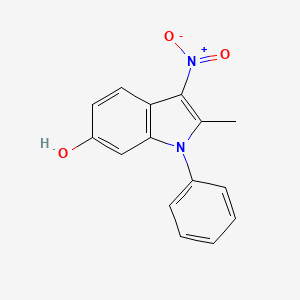
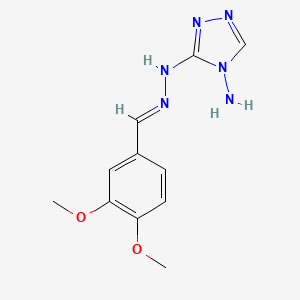
![N'-{3,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzylidene}-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B5816418.png)
![N-[4-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5816429.png)
![1-[(2,3-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5816432.png)

![N-(3-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5816450.png)
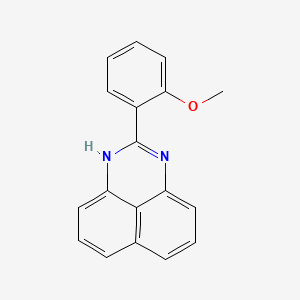
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)
![2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5816474.png)